2,3-丁二烯-1-醇

描述

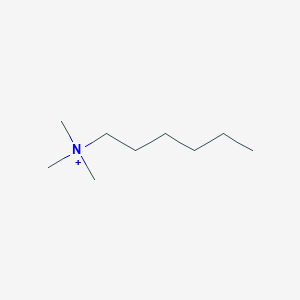

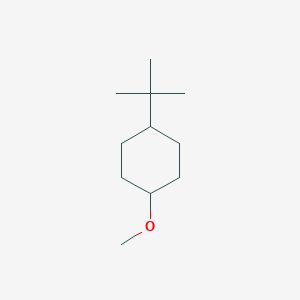

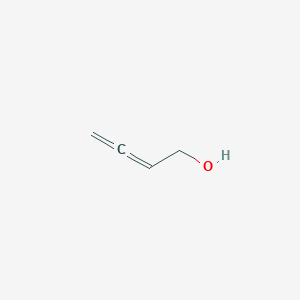

2,3-Butadien-1-ol is a chemical compound that is part of the 1,3-butadiene family, which are conjugated dienes with significant applications in synthetic chemistry. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the 1,3-butadiene structure. This functional group introduces unique reactivity and properties to the molecule, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of 2,3-butadien-1-ol and its derivatives can be achieved through several methods. One approach involves the use of organotin precursors and butadienyllithium reagents to create 2,3-disubstituted 1,3-butadienes, which can then undergo further functionalization . Another method includes the gold(I)-catalyzed isomerization of allenyl carbinol esters, which provides an efficient and stereoselective synthesis of functionalized 1,3-butadien-2-ol esters . Additionally, the synthesis of 2,3-bis(diphenylphosphino)-1,3-butadiene from 2,3-bis(diphenylphosphinoyl)-1,3-butadiene demonstrates the versatility of butadiene derivatives in organophosphorus chemistry .

Molecular Structure Analysis

The molecular structure of 2,3-butadien-1-ol derivatives can be quite diverse, depending on the substituents attached to the butadiene core. For instance, the structure of 2,3-bis(diphenylphosphino)-1,3-butadiene has been determined by single-crystal X-ray diffraction, revealing a centrosymmetrical (E)-configuration . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions.

Chemical Reactions Analysis

2,3-Butadien-1-ol and its derivatives participate in a wide range of chemical reactions. They can undergo Diels-Alder reactions, serving as either dienes or dienophiles, which is a testament to their versatility in forming complex molecular architectures . The palladium-catalyzed cross-couplings of substituted allenic esters in water at room temperature is another example of the chemical transformations possible with 1,3-butadiene derivatives, highlighting their utility in environmentally responsible synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-butadien-1-ol derivatives are influenced by their molecular structure and the nature of their substituents. For example, the fluorescence properties of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes indicate that the electronic nature of the substituents can impart unique photophysical characteristics to the butadiene derivatives . The synthesis of 2-fluoro-3-buten-1-ol and its subsequent reactions demonstrate the compound's reactivity and potential for further functionalization . Moreover, the introduction of phenylthio and difluoro groups to 1,3-butadienes expands their utility in organic synthesis, allowing for the formation of multifunctionalized systems .

科学研究应用

催化反应

溶解在离子液体中的钯(II)化合物可以催化1,3-丁二烯的氢二聚反应,生成1,3,6-辛三烯和端聚体辛-2,7-二烯-1-醇等产物。此过程取决于反应条件,可实现高达 28% 的 1,3-丁二烯转化率和 118 h-1 的周转频率 (TOF)。通过施加二氧化碳压力可以显着提高转化率和 TOF,表明优化涉及 1,3-丁二烯的催化反应的潜力 (Dullius et al., 1998).

生物质衍生醇的生产

生物质衍生的 C4 醇,例如 2,3-丁二醇,已被研究作为 1,3-丁二烯生产的替代资源。从这些丁二醇中有效生产不饱和醇是选择性形成 1,3-丁二烯的关键。例如,CeO2 对将 1,3-丁二醇转化为 3-丁烯-2-醇和 2-丁烯-1-醇非常有效 (Sun et al., 2020).

分子结构研究

已经对 1,3-丁二烯醇的异构体,如 1,3-丁二烯-1-o1 和 1,3-丁二烯-2-o1,进行了从头算 SCF-MO 计算,以了解它们的分子结构。此类研究有助于了解这些分子的稳定性和构象性质,这对于它们在各种化学过程中的应用至关重要 (Ribeiro-Claro, 1993).

脱水和催化

已经探索了在 ZrO2 等金属氧化物上 2,3-丁二醇的气相催化脱水。此过程选择性地生成 3-丁烯-2-醇,一种关键的中间体,而不会生成 1,3-丁二烯,显示出受控化学合成的潜力 (Duan et al., 2014).

燃烧和动力学建模

对 1,3-丁二烯燃烧的研究,包括点火延迟时间和层流火焰速度测量,有助于更好地了解其在实际燃烧器中的行为。这项研究有助于为 1,3-丁二烯氧化开发详细的化学动力学机制,这在材料科学和环境工程等领域至关重要 (Zhou et al., 2018).

安全和危害

属性

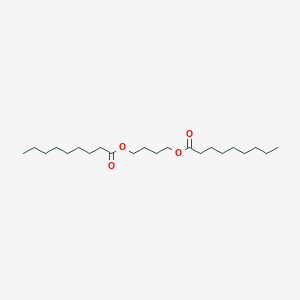

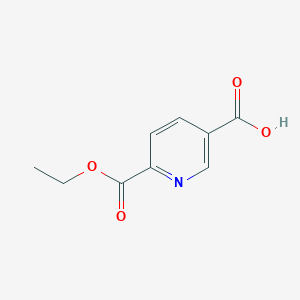

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCVRNKAPHWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Butadien-1-ol | |

CAS RN |

18913-31-0 | |

| Record name | 2,3-Butadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18913-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2,3-Butadien-1-ol?

A1: 2,3-Butadien-1-ol is characterized by its allene moiety (C=C=C) and a primary alcohol group (-OH). This structure makes it a versatile building block for synthesizing more complex molecules.

Q2: How can 2,3-Butadien-1-ol be synthesized?

A2: A recent study highlights a copper-catalyzed synthesis of functionalized terminal allenes, including 2,3-Butadien-1-ol, from 1-alkynes using CuI, paraformaldehyde, and diisopropylamine. [] This method offers a scalable and efficient route to access gram-scale quantities of the compound.

Q3: What is the significance of the allene functionality in 2,3-Butadien-1-ol for organic synthesis?

A3: The allene group provides a unique reactive site for various chemical transformations. For instance, 2,3-Butadien-1-ol can undergo cyclization reactions with electrophiles like aryl iodides in the presence of palladium catalysts, leading to the formation of heterocyclic compounds like oxazolidines. [] These reactions highlight the potential of 2,3-Butadien-1-ol as a valuable synthon in constructing diverse molecular scaffolds.

Q4: How does the presence of the hydroxyl group in 2,3-Butadien-1-ol influence its reactivity?

A4: The hydroxyl group can participate in reactions and influence the stereochemical outcome of transformations involving the allene moiety. Research on the reduction of various unsaturated compounds, including 2,3-Butadien-1-ol, using different catalysts like Lindlar Pd, Pd–BaSO4, and Pt–C, revealed interesting selectivity patterns. [] This suggests that the hydroxyl group might play a role in directing the interaction of the molecule with catalyst surfaces.

Q5: Are there any studies on the conformational preferences of 2,3-Butadien-1-ol?

A5: Yes, both microwave spectroscopy and ab initio SCF MO calculations have been employed to understand the conformational landscape of 2,3-Butadien-1-ol. [, ] These studies provide insights into the preferred spatial arrangements of the molecule and the influence of intramolecular hydrogen bonding involving the hydroxyl group.

Q6: Has 2,3-Butadien-1-ol been used in the synthesis of any specific classes of compounds?

A6: A notable example is the cobalt-catalyzed reaction of 2,3-Butadien-1-ol carbonates with cyclic C-aryl nitrones. [] This tandem process involves C–H activation followed by a dipolar cycloaddition, ultimately yielding complex spirocyclic isoindolines and pyrrolidines. The reaction showcases the ability of 2,3-Butadien-1-ol derivatives to participate in complex multi-step transformations, leading to structurally diverse and potentially valuable compounds.

Q7: Are there any known silicon-containing derivatives of 2,3-Butadien-1-ol?

A7: Yes, 4-(dimethylphenylsilyl)buta-2,3-dien-1-ol has been synthesized and investigated for its alkylation reactions. [, ] This derivative highlights the possibility of incorporating silicon-based functional groups into the 2,3-Butadien-1-ol framework, potentially opening avenues for further chemical modifications and applications.

Q8: What analytical techniques are commonly used to characterize 2,3-Butadien-1-ol and its derivatives?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify and characterize 2,3-Butadien-1-ol and its derivatives. [] In particular, in situ 1H NMR spectroscopy, especially when coupled with parahydrogen (p-H2), allows for the real-time monitoring of hydrogenation reactions involving 2,3-Butadien-1-ol derivatives and provides valuable information about the stereochemistry of the products formed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)